Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate
Description
Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate is a complex anionic surfactant characterized by a sulfonate head group, a branched polyamine backbone, and a long unsaturated fatty acid-derived chain (9-octadecenyl). This structure confers amphiphilic properties, making it suitable for applications in detergents, emulsifiers, or corrosion inhibitors. The hydroxyl and amino groups enhance water solubility, while the hydrophobic alkyl chain facilitates micelle formation.
Properties
CAS No. |
64283-57-4 |
|---|---|
Molecular Formula |
C25H49N2NaO6S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]propane-1-sulfonate |
InChI |
InChI=1S/C25H50N2O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-18-19-27(20-21-28)22-24(29)23-34(31,32)33;/h9-10,24,28-29H,2-8,11-23H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1/b10-9-; |
InChI Key |
HPHSQXYITTYVEY-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium oleoamphohydroxypropylsulfonate is synthesized through a series of chemical reactions involving the sulfonation of oleic acid derivatives. The process typically involves the following steps:
Sulfonation: Oleic acid is reacted with sulfur trioxide to form oleic acid sulfonic acid.
Amidation: The oleic acid sulfonic acid is then reacted with a hydroxypropylamine to form the corresponding amide.
Neutralization: The resulting amide is neutralized with sodium hydroxide to form sodium oleoamphohydroxypropylsulfonate.
Industrial Production Methods
In industrial settings, the production of sodium oleoamphohydroxypropylsulfonate involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium oleoamphohydroxypropylsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium oleoamphohydroxypropylsulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Used in cell culture media to improve cell growth and viability.
Medicine: Used in pharmaceutical formulations as an emulsifying agent.
Industry: Used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleansing properties
Mechanism of Action
The mechanism of action of sodium oleoamphohydroxypropylsulfonate involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and enhancing the solubility of hydrophobic compounds. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, forming micelles that encapsulate the hydrophobic molecules, thereby increasing their solubility in aqueous solutions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () describes 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate , a phosphonamidoate derivative with a distinct functional group (phosphorus-based) and structural backbone. Below is a detailed comparison based on structural and functional differences:
Functional Group Comparison
Structural Differences
Backbone Complexity: The target compound features a propanesulphonate backbone with multiple amino and hydroxyethyl groups, enabling strong hydrogen bonding and chelation. In contrast, the phosphonamidoate in has a trimethylpropyl backbone with fewer polar groups .
Chain Length : The C18 unsaturated chain in the target compound enhances micellar stability in oily environments, whereas the shorter branched chain in the phosphonamidoate limits its surfactant efficacy.
Limitations of Provided Evidence
Comparisons herein are inferred from general surfactant chemistry principles and structural analysis. Further experimental data (e.g., CMC, thermal stability) would be required for a definitive comparison.
Biological Activity
Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate, commonly referred to by its chemical name, is a sulfonic acid sodium salt with a complex structure that includes both hydroxy and amino functional groups. Its molecular formula is and it has a molecular weight of approximately 528.72 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology.
The biological activity of this compound can be attributed to its unique chemical structure, which allows it to interact with various biological systems. The presence of hydroxy and amino groups suggests potential roles in:
- Cell Membrane Interaction : The hydrophilic nature of the sulfonate group may facilitate interactions with cellular membranes, potentially influencing membrane fluidity and permeability.
- Enzyme Modulation : As an amino acid derivative, it may serve as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
In Vitro Studies
Research on this compound has primarily focused on its effects in vitro. Key findings include:
- Antioxidant Properties : Studies have indicated that this compound exhibits significant antioxidant activity, which may protect cells from oxidative stress .
- Anti-inflammatory Effects : In cell culture models, it has been shown to reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
- Cell Viability : Research indicates that at certain concentrations, this compound does not adversely affect cell viability, making it a candidate for further therapeutic exploration .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo research is crucial for understanding the full biological implications:
- Animal Models : Preliminary studies using animal models have demonstrated that this compound can modulate immune responses and may have protective effects against certain diseases .
Case Study 1: Antioxidant Efficacy
In a controlled study examining oxidative stress markers in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in malondialdehyde (MDA), a marker of lipid peroxidation, suggesting effective antioxidant activity .
Case Study 2: Anti-inflammatory Response
A separate study investigated the anti-inflammatory properties of this compound in a murine model of induced inflammation. Mice treated with this compound showed significantly lower levels of tumor necrosis factor-alpha (TNF-alpha) compared to control groups, indicating its potential as an anti-inflammatory agent .
Summary of Findings
| Property | Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 528.72 g/mol |
| Antioxidant Activity | Significant reduction in oxidative stress markers |
| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines |
| Cell Viability | No adverse effects at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
